molecular formula C9H6Cl2O4 B2908187 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid CAS No. 110138-39-1

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid

Cat. No. B2908187
CAS RN: 110138-39-1
M. Wt: 249.04
InChI Key: BZEPYLGATHPLOW-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid” is an organic compound. It is usually referred to by its ISO common name 2,4-D . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .


Synthesis Analysis

A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid” can be represented by the chemical formula Cl2C6H3OCH2CO2H . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound has been studied for its reactions in various contexts. For instance, a salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .


Physical And Chemical Properties Analysis

The compound is an odorless white to tan solid . It has a molar mass of 221.04 g/mol . It is soluble in water with a solubility of 900 mg/L .

Safety and Hazards

The compound is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity (single exposure), and short-term (acute) and long-term (chronic) aquatic hazard . It is advised to avoid breathing dust, to wear protective clothing, and to avoid release to the environment .

Future Directions

New derivatives of 2-(2,4-dichlorophenoxy)acetic acid are being synthesized and studied for their potential as anti-inflammatory agents . Molecular docking studies with COX-2 have shown promising results . Additionally, nanocarrier-based formulations are being developed to improve the use efficiency and reduce the off-target effects of pesticides .

Mechanism of Action

Target of Action

The primary target of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid, commonly referred to as 2,4-D, is a class of plant growth regulators known as auxins . Auxins play a crucial role in plant growth and development, influencing cell division, elongation, and differentiation .

Mode of Action

2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in broadleaf plants, which eventually leads to their death . It interferes with normal plant growth processes by over-stimulating the plant’s growth hormones, leading to abnormal patterns of growth and development .

Biochemical Pathways

The biochemical pathways affected by 2,4-D involve the degradation of the compound by various microorganisms. The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . For instance, the fungus Mortierella sp. metabolizes 2,4-DCP producing four aromatic metabolites .

Pharmacokinetics

The pharmacokinetics of 2,4-D have been studied in animal models. After oral administration of 2,4-D in rats, the mean maximum serum concentration (Cmax) values were observed to be dose-dependent . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 2,4-D’s action primarily involve the disruption of normal plant growth and development processes. This results in abnormal growth patterns, leading to the death of susceptible plants . On a molecular level, 2,4-D interferes with the normal functioning of plant growth hormones, leading to over-stimulation and uncontrolled growth .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,4-D. The compound is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The presence of these compounds and their residues in the environment represents a real risk for humans and animals . The indiscriminate use of pesticides can produce numerous damages to the environment .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c10-5-1-2-7(6(11)3-5)15-9(14)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEPYLGATHPLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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